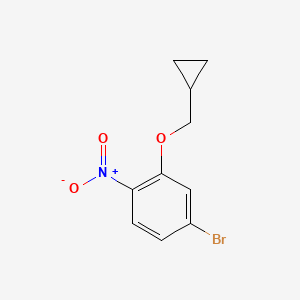
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a piperazine derivative that has been shown to have a wide range of biological effects, including effects on neurotransmitter systems in the brain.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride is complex and not fully understood. This compound has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. This compound has also been shown to have effects on the release and uptake of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. The exact mechanism by which this compound produces its effects is still the subject of ongoing research.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the release of several different neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has also been shown to have effects on the activity of several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. The exact biochemical and physiological effects of this compound are still the subject of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has several advantages as a tool for research in neuroscience and pharmacology. This compound has been shown to have activity at several different receptor systems in the brain, making it a useful tool for studying the function of these systems. This compound has also been shown to have potential as a treatment for several different psychiatric disorders, making it a valuable tool for drug discovery research. However, there are also limitations to the use of this compound in lab experiments. This compound is a potent compound that can produce significant effects at low concentrations, making it difficult to control the dose and avoid potential side effects.
Orientations Futures
There are several different directions for future research on 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride. One area of research is the development of more selective compounds that target specific receptor systems in the brain. Another area of research is the development of new therapeutic applications for this compound, including the treatment of other psychiatric disorders. Finally, there is ongoing research into the mechanism of action of this compound, which may lead to a better understanding of its effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have activity at several different receptor systems in the brain and has potential as a treatment for several different psychiatric disorders. The synthesis of this compound is a well-established process, and there are several directions for future research on this compound. While there are limitations to the use of this compound in lab experiments, it remains a valuable tool for research in neuroscience and pharmacology.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine dihydrochloride has been studied extensively for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have activity at several different receptor systems in the brain, including the serotonin, dopamine, and norepinephrine receptors. This compound has also been shown to have potential as a treatment for several different psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.2ClH/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13;;/h12-14H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFRLJYIIRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)





![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)
![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)


![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)


